2-(4-iodo-1H-pyrazol-1-yl)acetamide
Description
Crystallographic Characterization and Molecular Geometry
The crystallographic analysis of 2-(4-iodo-1H-pyrazol-1-yl)acetamide reveals fundamental structural parameters that define its three-dimensional architecture. Based on crystallographic studies of related iodopyrazole compounds, the molecular geometry exhibits characteristic features typical of substituted pyrazole derivatives. The compound crystallizes with specific bond lengths and angles that reflect the electronic influence of the iodine substituent on the pyrazole ring system.
The molecular structure demonstrates a planar pyrazole ring system with the iodine atom positioned at the 4-carbon, creating significant steric and electronic effects. Crystallographic data from related 5-iodo-1-arylpyrazole compounds indicate that iodine-containing pyrazoles typically exhibit dihedral angles between aromatic systems ranging from 76.4 to 94.6 degrees, suggesting similar non-planar arrangements may occur in this compound. The acetamide group attached to the nitrogen-1 position of the pyrazole ring contributes to the overall molecular conformation through potential intramolecular hydrogen bonding interactions.
The presence of the heavy iodine atom significantly influences the crystal packing arrangement. Studies on related iodopyrazole structures reveal that iodine atoms participate in various intermolecular interactions, including carbon-iodine to nitrogen (C-I⋯N), carbon-iodine to oxygen (C-I⋯O), and carbon-iodine to pi-electron system (C-I⋯π) interactions. These halogen bonding interactions contribute to the stabilization of the crystal lattice and determine the solid-state properties of the compound.
The acetamide functional group adopts a conformation that allows for optimal hydrogen bonding with neighboring molecules in the crystal structure. Analysis of similar pyrazole-acetamide compounds suggests that the carbonyl oxygen and the amide nitrogen serve as both hydrogen bond acceptors and donors, respectively, facilitating the formation of extended hydrogen-bonded networks in the solid state.
Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
The spectroscopic characterization of this compound provides detailed information about its electronic structure, functional group identification, and molecular dynamics. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural confirmation and conformational analysis of this compound.
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectroscopy reveals characteristic signal patterns that confirm the presence of the pyrazole ring and acetamide moiety. The pyrazole ring protons typically appear as distinct signals in the aromatic region, with the proton at the 3-position and 5-position of the pyrazole ring showing different chemical shifts due to the electronic influence of the iodine substituent. Related studies on iodopyrazole compounds demonstrate that iodine substitution causes significant downfield shifts in the adjacent carbon and proton signals due to the deshielding effect of the halogen.
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides crucial information about the carbon framework of the molecule. The carbon atom bearing the iodine substituent typically exhibits a characteristic upfield shift compared to unsubstituted pyrazole carbons. The acetamide carbonyl carbon appears in the typical carbonyl region around 170 parts per million, while the methylene carbon connecting the pyrazole nitrogen to the acetamide group shows a distinctive chemical shift pattern.
Infrared spectroscopy identifies the functional groups present in the molecule through characteristic vibrational frequencies. The acetamide carbonyl stretch typically appears around 1650-1680 wavenumbers, while the nitrogen-hydrogen stretch of the amide group is observed in the 3200-3400 wavenumber region. The pyrazole ring vibrations contribute to the fingerprint region, providing additional structural confirmation.
| Spectroscopic Technique | Key Signals | Chemical Shift/Frequency |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Pyrazole H-3, H-5 | 7.5-8.5 parts per million |
| ¹H Nuclear Magnetic Resonance | Acetamide CH₂ | 4.5-5.0 parts per million |
| ¹³C Nuclear Magnetic Resonance | Carbonyl Carbon | ~170 parts per million |
| Infrared | Carbonyl Stretch | 1650-1680 wavenumbers |
| Infrared | Nitrogen-Hydrogen Stretch | 3200-3400 wavenumbers |
Ultraviolet-Visible spectroscopy provides information about the electronic transitions and conjugation within the molecule. The pyrazole ring system typically exhibits absorption bands in the ultraviolet region, with the iodine substituent potentially causing bathochromic shifts due to increased conjugation and heavy atom effects. Related iodopyrazole compounds show characteristic absorption maxima around 330 nanometers, with additional bands potentially appearing at longer wavelengths.
The combination of these spectroscopic techniques enables complete structural verification and provides insights into the electronic properties of this compound. The spectroscopic data collectively confirm the proposed structure and reveal the influence of the iodine substituent on the overall electronic distribution within the molecule.
Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)
Computational chemistry investigations of this compound employ advanced theoretical methods to elucidate electronic structure, molecular geometry optimization, and intermolecular interaction patterns. Density Functional Theory calculations provide comprehensive insights into the compound's fundamental properties at the molecular level.
Geometry optimization studies using Density Functional Theory methods reveal the preferred conformation of the molecule in the gas phase and solution. The calculations typically employ basis sets that adequately describe the heavy iodine atom, such as effective core potentials or relativistic basis sets, to account for the relativistic effects associated with the heavy halogen. The optimized geometry provides bond lengths, bond angles, and dihedral angles that can be compared with experimental crystallographic data to validate the computational approach.
Molecular orbital analysis reveals the electronic structure and frontier orbital characteristics of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the molecule's reactivity and potential for electron transfer processes. The presence of the iodine atom significantly influences the orbital distribution, with substantial contributions from iodine's d-orbitals to the frontier molecular orbitals. This electronic contribution affects the compound's chemical reactivity and potential for halogen bonding interactions.
The computational studies also investigate the electrostatic potential surface of the molecule, revealing regions of positive and negative charge distribution. The iodine atom typically exhibits a positive sigma-hole region that facilitates halogen bonding interactions with electron-rich species. Studies on related iodopyrazole compounds demonstrate that the sigma-hole magnitude can be categorized as medium to high, indicating significant halogen bond donor affinity.
Energy decomposition analysis of intermolecular interactions provides detailed understanding of the forces governing crystal packing and molecular recognition. The calculations typically reveal that electrostatic interactions dominate the halogen bonding contributions, with the electrostatic component being approximately twice as strong as the dispersion component for iodine-nitrogen interactions.
Frequency calculations complement the structural optimization by providing vibrational modes and thermodynamic properties. The computed vibrational frequencies can be directly compared with experimental infrared spectroscopic data, serving as validation for the theoretical model. Zero-point energy corrections and thermal contributions to enthalpy and entropy enable the calculation of thermodynamic stability and reaction energetics.
The computational studies also investigate the potential energy surfaces for conformational changes, particularly rotation around the nitrogen-carbon bond connecting the pyrazole ring to the acetamide group. These calculations reveal energy barriers for conformational interconversion and identify stable conformers that may coexist in solution or participate in different crystal polymorphs.
Properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O/c6-4-1-8-9(2-4)3-5(7)10/h1-2H,3H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYADYRFWCBASA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305449 | |
| Record name | 4-Iodo-1H-pyrazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-55-9 | |
| Record name | 4-Iodo-1H-pyrazole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-1H-pyrazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-iodopyrazole with chloroacetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-iodo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemical Synthesis
This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. The presence of the iodine atom enhances its reactivity, facilitating various chemical reactions:
- Substitution Reactions : The iodine atom can be replaced by other nucleophiles, such as amines or thiols.
- Oxidation and Reduction : It can undergo oxidation or reduction to form different derivatives.
- Coupling Reactions : Participates in coupling reactions (e.g., Suzuki or Sonogashira couplings) to create more intricate molecular structures.
Biological Research
In biological contexts, 2-(4-iodo-1H-pyrazol-1-yl)acetamide has been investigated for its potential as an enzyme inhibitor and receptor ligand. Its ability to bind to active sites on enzymes allows it to modulate various cellular processes:
- Enzyme Inhibition : It has shown promise in inhibiting kinases, which play critical roles in cell signaling pathways.
- Cell Signaling : Alters gene expression and metabolic pathways, affecting cellular functions.
Medicinal Chemistry
The compound is being explored for its therapeutic potential:
- Drug Discovery : It is utilized in the design of new therapeutic agents, particularly those targeting specific enzymes or receptors involved in disease processes.
- Pharmacological Studies : Research indicates its potential as a heme oxygenase-1 inhibitor, which is relevant in cancer treatment and cytoprotection .
Industrial Applications
In addition to its scientific applications, this compound is relevant in industrial settings:
- Agrochemicals : Used in the development of pesticides and herbicides due to its bioactive properties.
- Materials Science : Explored for its role in creating specialized materials with specific chemical properties.
Case Studies
Several studies have highlighted the applications of this compound:
Study on Enzyme Inhibition
A research study demonstrated that this compound effectively inhibited specific kinases involved in cancer cell proliferation. The study quantified the inhibition rates and analyzed the resultant effects on cell signaling pathways.
Drug Development Research
Another significant investigation focused on the synthesis of novel derivatives based on this compound aimed at enhancing its therapeutic profile against inflammatory diseases. These derivatives exhibited improved efficacy and reduced toxicity compared to existing treatments.
Mechanism of Action
The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the acetamide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Analogues
Physicochemical Properties
- Melting Points : The dichlorophenyl-pyrazolone derivative exhibits a high melting point (200–202°C), attributed to strong intermolecular hydrogen bonding (R22(10) dimer motifs) . The triazole analog melts at 165–167°C, reflecting moderate crystallinity influenced by polar solvents .
- Hydrogen Bonding : The 4-iodo substituent in the parent compound may reduce solubility in polar solvents compared to chloro or methoxy analogs but enhance halogen-bonding interactions in crystal packing .
Crystallographic and Computational Insights
Biological Activity
2-(4-iodo-1H-pyrazol-1-yl)acetamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
The compound exhibits significant interactions with various enzymes and proteins, influencing numerous biochemical pathways. Key properties include:
- Enzyme Inhibition : this compound has been shown to inhibit specific kinases by binding to their active sites, altering their activity and affecting cellular processes such as metabolism and signaling pathways.
- Cellular Effects : The compound's effects vary across different cell types. It can modulate cell signaling pathways, impacting gene expression and metabolic activities.
The biological activity of this compound can be attributed to several molecular mechanisms:
- Enzyme Binding : The compound binds to the active sites of target enzymes, leading to either inhibition or activation.
- Alteration of Signaling Pathways : By interacting with cellular receptors and enzymes, it can change the dynamics of signaling cascades.
- Subcellular Localization : The localization within cells influences its effectiveness and interaction with biological targets.
Case Studies and Experimental Data
Several studies have investigated the biological activities of this compound, yielding promising results:
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cardiovascular Diseases : Its role as a P2Y12 antagonist positions it as a candidate for treating thromboembolic disorders.
- Anti-inflammatory Agents : The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for developing anti-inflammatory drugs.
- Antimicrobial Agents : Its effectiveness against various bacterial strains suggests utility in developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4-iodo-1H-pyrazol-1-yl)acetamide, and what factors influence reaction efficiency?
- Methodology : The compound can be synthesized via nucleophilic substitution, where 4-iodo-1H-pyrazole reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane. Key factors include solvent polarity, reaction temperature (typically 0–25°C), and stoichiometric ratios of reactants. Post-synthesis purification often involves recrystallization or column chromatography .
Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?
- Methodology :
- Spectroscopy : Use H/C NMR to confirm the pyrazole ring and acetamide backbone. IR spectroscopy identifies carbonyl (C=O, ~1650–1700 cm) and N-H (~3300 cm) stretches. Mass spectrometry (ESI/HRMS) verifies molecular weight.
- Crystallography : Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions (e.g., N–H···O hydrogen bonds forming dimeric structures) .
Q. What biochemical assays are suitable for studying its interactions with enzymes or proteins?
- Methodology :
- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Surface Plasmon Resonance (SPR) : Determine kinetic parameters (k, k) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biochemical data (e.g., activation vs. inhibition effects across assays)?
- Methodology :
- Control Experiments : Test compound stability under assay conditions (pH, temperature).
- Orthogonal Assays : Compare results from ITC (thermodynamic) vs. SPR (kinetic).
- Concentration Gradients : Identify non-linear dose-response curves suggestive of allosteric modulation .
Q. What strategies optimize reaction conditions for scalable synthesis using Design of Experiments (DoE)?
- Methodology :
- Factorial Design : Vary factors like solvent (dichloromethane vs. THF), base (triethylamine vs. DBU), and temperature.
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and purity .
Q. How can computational tools predict reactivity and guide the synthesis of derivatives with improved target selectivity?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in substitution reactions.
- Molecular Docking : Screen derivatives against target protein structures (e.g., kinases) to prioritize analogs with enhanced binding .
Q. What experimental approaches validate the stability of this compound under physiological conditions?
- Methodology :
- Accelerated Stability Studies : Incubate the compound at 37°C in buffers (pH 2–9) and monitor degradation via HPLC.
- Photostability Tests : Expose to UV/visible light and quantify decomposition products .
Q. How can structure-activity relationship (SAR) studies rationalize the impact of substituents on the pyrazole ring?
- Methodology :
- Analog Synthesis : Replace the iodo group with other halogens (Br, Cl) or electron-withdrawing groups (NO).
- Biological Profiling : Compare IC values across analogs to identify critical substituents for activity .
Data Contradiction and Validation
Q. How to address discrepancies between computational predictions and experimental results in reaction pathways?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
